1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanomethyl group, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethylating agents such as cyanomethyl bromide.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyanomethyl group to an aminomethyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting the central nervous system and infectious diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The cyanomethyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific therapeutic or biological context.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid: Contains a piperidine ring instead of an azetidine ring, leading to different reactivity and biological activity.
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid: Contains an oxan-4-yl group, which imparts different steric and electronic properties.
The uniqueness of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid lies in its combination of the Boc protecting group, cyanomethyl group, and azetidine ring, which provides a distinct set of reactivity and applications.
Properties
IUPAC Name |
3-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,4-5-12)8(14)15/h4,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFRQWUJNNTDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.